Tesaglitazar

Catalog No.
S544981
CAS No.
251565-85-2
M.F
C20H24O7S
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesaglitazar

CAS Number

251565-85-2

Product Name

Tesaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid

Molecular Formula

C20H24O7S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid, (S)-2-ethoxy-3-(4-(2-(4-methylsulphonyloxyphenyl)ethoxy)phenyl)propanoic acid, 2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid, AZ 242, tesaglitazar

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Description

The exact mass of the compound Tesaglitazar is 408.1243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist:

  • Tesaglitazar functioned as a PPARγ agonist. PPARγ is a nuclear receptor protein that plays a crucial role in regulating blood sugar levels and insulin sensitivity []. By activating PPARγ, tesaglitazar aimed to improve the body's ability to utilize insulin and reduce blood sugar levels in diabetic patients [].

Improving Insulin Sensitivity:

  • A significant area of research focused on tesaglitazar's ability to enhance insulin sensitivity in skeletal muscle, the primary site for glucose uptake in the body []. Studies investigated how tesaglitazar increased the expression of genes involved in glucose transport and metabolism within muscle cells, potentially leading to better blood sugar control [].

Anti-Inflammatory Properties:

  • Research explored tesaglitazar's potential anti-inflammatory properties, which might be beneficial in type 2 diabetes, often accompanied by chronic low-grade inflammation []. Studies examined how tesaglitazar modulated inflammatory pathways, aiming to reduce inflammation and improve diabetic complications [].

Limitations and Termination of Development:

  • Despite promising pre-clinical results, clinical trials for tesaglitazar were terminated due to concerns about potential bladder cancer development in some patients []. Further research into the safety profile of the drug was deemed necessary [].

Current Status:

  • Tesaglitazar is not currently used as a treatment for type 2 diabetes or any other condition. Research efforts have shifted towards developing safer and more effective TZD medications with a lower risk of side effects.

Tesaglitazar is a synthetic compound classified as a dual peroxisome proliferator-activated receptor alpha and gamma agonist. It is designed to modulate lipid and glucose metabolism, making it a candidate for treating conditions such as type 2 diabetes mellitus and insulin resistance. The chemical structure of tesaglitazar is represented by the formula C20H24O7SC_{20}H_{24}O_{7}S, with an average molecular weight of approximately 408.465 g/mol. It has been studied for its potential to improve apolipoprotein levels in non-diabetic individuals with insulin resistance, although its development was discontinued in 2006 due to safety concerns during clinical trials .

Tesaglitazar's mechanism of action involved activating both PPARα and PPARγ receptors. PPARα activation promotes fatty acid breakdown and improves insulin sensitivity, while PPARγ activation regulates glucose and lipid metabolism in fat cells []. In clinical trials, Tesaglitazar showed promise in lowering blood sugar levels, improving cholesterol profiles, and increasing insulin sensitivity in patients with type 2 diabetes [].

Tesaglitazar undergoes various metabolic transformations primarily through conjugation reactions. It is predominantly metabolized into an acyl glucuronide, which is subsequently excreted in urine. Approximately 20% of the administered dose appears unchanged in urine, while the majority (91%) of the radioactivity from pharmacokinetic studies is attributed to its acyl glucuronide form. The compound exhibits low clearance and a half-life of about 45 hours, indicating prolonged exposure in the system .

The synthesis of tesaglitazar involves several chemical steps that typically include:

  • Formation of the Core Structure: The initial steps involve creating the key aromatic and aliphatic components through standard organic synthesis techniques such as Friedel-Crafts acylation or nucleophilic substitution.
  • Functionalization: Subsequent modifications introduce functional groups essential for PPAR activation.
  • Purification: The final product undergoes purification processes like recrystallization or chromatography to isolate tesaglitazar from by-products.

Tesaglitazar was primarily investigated for its application in treating type 2 diabetes mellitus due to its ability to enhance insulin sensitivity and improve lipid profiles. Despite promising preclinical results, its development was halted due to safety concerns regarding long-term use. Recent studies have explored its potential in combination therapies, such as conjugation with glucagon-like peptide-1 receptor agonists, which may enhance metabolic outcomes without the adverse effects seen in standalone applications .

Interaction studies have revealed that tesaglitazar can influence various metabolic pathways through its action on peroxisome proliferator-activated receptors. It has been shown to interact with transport proteins involved in drug metabolism and excretion, particularly affecting renal clearance mechanisms. Additionally, it can modulate the expression of genes related to lipid metabolism and inflammatory responses .

Several compounds share structural and functional similarities with tesaglitazar, particularly other peroxisome proliferator-activated receptor agonists. Below is a comparison highlighting their unique features:

Compound NamePPAR Target(s)Key FeaturesDevelopment Status
RosiglitazoneGammaApproved for diabetes; associated with cardiovascular risksMarketed
PioglitazoneGammaApproved; reduces insulin resistance; risk of bladder cancerMarketed
SaroglitazarAlpha/GammaInvestigated for metabolic syndrome; fewer side effects reportedClinical trials ongoing
DarglitazoneAlpha/GammaFocus on cardiovascular benefits; less adverse effects reportedClinical trials ongoing
TesaglitazarAlpha/GammaDiscontinued due to safety concerns; potential for combination therapiesDiscontinued

Tesaglitazar's dual action on both peroxisome proliferator-activated receptor subtypes distinguishes it from many other agents that target only one receptor type. Its unique mechanism aimed at improving both lipid and glucose metabolism set it apart during its development phase .

IUPAC Name and Molecular Formula

Tesaglitazar, chemically designated as (2S)-2-ethoxy-3-[4-(2-{4-[(methylsulfonyl)oxy]phenyl}ethoxy)phenyl]propanoic acid, possesses the molecular formula C₂₀H₂₄O₇S and a molecular weight of 408.47 g/mol. The compound’s structure features a central propanoic acid backbone substituted with ethoxy and aryl groups, including a methylsulfonyloxy moiety critical for its pharmacological activity. The systematic IUPAC name reflects its stereospecific configuration and functional group arrangement, which are essential for its dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist activity.

Stereochemical Configuration and Isomerism

Tesaglitazar exhibits a single stereogenic center at the C-2 position of the propanoic acid chain, conferring an (S)-configuration that is indispensable for its biological activity. This chiral center was established through asymmetric synthesis techniques, including baker’s yeast-mediated reduction of α-alkoxy cinnamaldehyde intermediates and Ru-catalyzed hydrogenation of α,β-unsaturated esters. The absence of reported racemization during synthesis or storage underscores the compound’s stereochemical stability. No evidence of geometric or positional isomerism has been documented, likely due to the rigid aryl ether linkages and absence of double bonds in the final structure.

Physicochemical Properties

Molecular Weight and Solubility Profile

With a molecular weight of 408.47 g/mol, tesaglitazar is classified as a small molecule drug candidate. Its solubility profile is pH-dependent, showing limited aqueous solubility (≤0.1 mg/mL in water) but high miscibility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol (up to 100 mg/mL). The compound’s logP value of 3.18 (predicted) indicates moderate lipophilicity, consistent with its ability to penetrate cellular membranes.

PropertyValueSource
Molecular Weight408.47 g/mol
Aqueous Solubility<0.1 mg/mL (25°C)
DMSO Solubility100 mg/mL
logP (Predicted)3.18

Crystalline Form and Stability Characteristics

Tesaglitazar is typically isolated as a white to beige crystalline powder. Differential scanning calorimetry (DSC) studies reveal a melting point range of 120–125°C, though exact values remain unspecified in public data. The compound demonstrates stability under desiccated storage at room temperature, with no reported degradation over 24 months when protected from light and moisture. However, exposure to strong oxidizing agents or alkaline conditions may induce decomposition, yielding sulfur oxides and carbonaceous byproducts.

Synthetic Pathways and Optimization

Key Intermediate Synthesis Strategies

The synthesis of tesaglitazar revolves around two key intermediates:

  • 4-(2-Bromoethoxy)phenyl methylsulfonate: Synthesized via nucleophilic substitution of 4-hydroxyphenyl methylsulfonate with 1,2-dibromoethane.
  • (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid: Produced through stereoselective reduction of α-ethoxy cinnamic acid derivatives using asymmetric hydrogenation or biocatalytic methods.

A convergent strategy couples these intermediates via a Williamson ether synthesis, followed by acid-catalyzed ester hydrolysis to yield the final product. Critical optimization steps include:

  • Temperature control (0–5°C) during bromoethylation to minimize di-alkylation byproducts.
  • Chiral resolution using (R)-1-phenylethylamine to enhance enantiomeric excess (>99%).

Stereospecific Production Methods

Two principal methods ensure stereochemical fidelity:

  • Asymmetric Hydrogenation: Employing Ru-BINAP catalysts, this method achieves >98% enantiomeric excess (ee) in the reduction of α-ethoxy cinnamic acid to the (S)-alcohol intermediate.
  • Biocatalytic Reduction: Using baker’s yeast or engineered alcohol dehydrogenases (ADHs), this green chemistry approach converts α-alkoxy cinnamaldehydes to (S)-configured alcohols with 95–99% ee.
MethodYield (%)Enantiomeric Excess (%)Key Advantage
Asymmetric Hydrogenation85–9098–99Scalability
Biocatalytic Reduction70–7595–97Eco-friendly, low metal use

Recent advances include flow chemistry setups to improve reaction efficiency and enzyme immobilization techniques for ADH reusability. These innovations address historical challenges in isolating stereoisomers and reducing catalyst costs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

408.12427427 g/mol

Monoisotopic Mass

408.12427427 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6734037O3L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Treatment with tesaglitazar lowered fasting plasma glucose, improved glucose tolerance, substantially reduced fasting and postload insulin levels, and markedly lowered fasting TG and improved lipid tolerance.
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Tesaglitazar is more potent on the gamma subtype than on the alpha subtype of PPAR. This agent improves atherogenic dyslipidemia but may cause an increase in fibrosarcoma formation.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Irritant

Irritant

Other CAS

251565-85-2

Wikipedia

Tesaglitazar

Dates

Modify: 2023-08-15
1: Blednov YA, Black M, Benavidez JM, Stamatakis EE, Harris RA. PPAR Agonists: II. Fenofibrate and Tesaglitazar Alter Behaviors Related to Voluntary Alcohol Consumption. Alcohol Clin Exp Res. 2016 Mar;40(3):563-71. doi: 10.1111/acer.12972. Epub 2016 Feb 9. PubMed PMID: 26857541; PubMed Central PMCID: PMC4775356.
2: Wallenius K, Kjellstedt A, Thalén P, Löfgren L, Oakes ND. The PPAR α / γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat. PPAR Res. 2013;2013:305347. doi: 10.1155/2013/305347. Epub 2013 Oct 27. PubMed PMID: 24285952; PubMed Central PMCID: PMC3826326.
3: Zhang BC, Li XK, Che WL, Li WM, Hou L, Wei YD, Xu YW. [Peroxisome proliferator-activated receptor α/γ agonist tesaglitazar stabilizes atherosclerotic plaque in diabetic low density lipoprotein receptor knockout mice]. Zhonghua Xin Xue Guan Bing Za Zhi. 2013 Feb;41(2):143-9. Chinese. PubMed PMID: 23710746.
4: Zhang BC, Li WM, Li XK, Zhu MY, Che WL, Xu YW. Tesaglitazar ameliorates non-alcoholic fatty liver disease and atherosclerosis development in diabetic low-density lipoprotein receptor-deficient mice. Exp Ther Med. 2012 Dec;4(6):987-992. Epub 2012 Sep 17. PubMed PMID: 23226761; PubMed Central PMCID: PMC3494130.
5: Lindblom P, Berg AL, Zhang H, Westerberg R, Tugwood J, Lundgren H, Marcusson-Ståhl M, Sjögren N, Blomgren B, Öhman P, Skånberg I, Evans J, Hellmold H. Tesaglitazar, a dual PPAR-α/γ agonist, hamster carcinogenicity, investigative animal and clinical studies. Toxicol Pathol. 2012;40(1):18-32. doi: 10.1177/0192623311429972. Epub 2011 Nov 30. PubMed PMID: 22131108.
6: Hamrén B, Ohman KP, Svensson MK, Karlsson MO. Pharmacokinetic-pharmacodynamic assessment of the interrelationships between tesaglitazar exposure and renal function in patients with type 2 diabetes mellitus. J Clin Pharmacol. 2012 Sep;52(9):1317-27. doi: 10.1177/0091270011416937. Epub 2011 Nov 1. PubMed PMID: 22045829.
7: Glinghammar B, Berg AL, Bjurström S, Stockling K, Blomgren B, Westerberg R, Skånberg I, Hellmold H, Andersson U. Proliferative and molecular effects of the dual PPARalpha/gamma agonist tesaglitazar in rat adipose tissues: relevance for induction of fibrosarcoma. Toxicol Pathol. 2011 Feb;39(2):325-36. doi: 10.1177/0192623310394210. Epub 2011 Jan 26. PubMed PMID: 21270424.
8: Liao J, Soltani Z, Ebenezer P, Isidro-Carrión AA, Zhang R, Asghar A, Aguilar E, Francis J, Hu X, Ferder L, Reisin E. Tesaglitazar, a dual peroxisome proliferator-activated receptor agonist (PPAR alpha/gamma), improves metabolic abnormalities and reduces renal injury in obese Zucker rats. Nephron Exp Nephrol. 2010;114(2):e61-8. doi: 10.1159/000254567. Epub 2009 Nov 4. PubMed PMID: 19887847.
9: van der Hoorn JW, Jukema JW, Havekes LM, Lundholm E, Camejo G, Rensen PC, Princen HM. The dual PPARalpha/gamma agonist tesaglitazar blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice. Br J Pharmacol. 2009 Apr;156(7):1067-75. doi: 10.1111/j.1476-5381.2008.00109.x. Epub 2009 Feb 13. PubMed PMID: 19220285; PubMed Central PMCID: PMC2697696.
10: Hamrén B, Björk E, Sunzel M, Karlsson M. Models for plasma glucose, HbA1c, and hemoglobin interrelationships in patients with type 2 diabetes following tesaglitazar treatment. Clin Pharmacol Ther. 2008 Aug;84(2):228-35. doi: 10.1038/clpt.2008.2. Epub 2008 Mar 19. PubMed PMID: 18388881.
11: Hamrén B, Ericsson H, Samuelsson O, Karlsson MO. Mechanistic modelling of tesaglitazar pharmacokinetic data in subjects with various degrees of renal function--evidence of interconversion. Br J Clin Pharmacol. 2008 Jun;65(6):855-63. doi: 10.1111/j.1365-2125.2008.03110.x. Epub 2008 Feb 21. PubMed PMID: 18294322; PubMed Central PMCID: PMC2485221.
12: Ratner RE, Parikh S, Tou C; GALLANT 9 Study Group. Efficacy, safety and tolerability of tesaglitazar when added to the therapeutic regimen of poorly controlled insulin-treated patients with type 2 diabetes. Diab Vasc Dis Res. 2007 Sep;4(3):214-21. PubMed PMID: 17907111.
13: Göke B, Gause-Nilsson I, Persson A; GALLANT 8 Study Group. The effects of tesaglitazar as add-on treatment to metformin in patients with poorly controlled type 2 diabetes. Diab Vasc Dis Res. 2007 Sep;4(3):204-13. PubMed PMID: 17907110.
14: Wilding JP, Gause-Nilsson I, Persson A; GALLANT 7 Study Group. Tesaglitazar, as add-on therapy to sulphonylurea, dose-dependently improves glucose and lipid abnormalities in patients with type 2 diabetes. Diab Vasc Dis Res. 2007 Sep;4(3):194-203. PubMed PMID: 17907109.
15: Bays H, McElhattan J, Bryzinski BS; GALLANT 6 Study Group. A double-blind, randomised trial of tesaglitazar versus pioglitazone in patients with type 2 diabetes mellitus. Diab Vasc Dis Res. 2007 Sep;4(3):181-93. PubMed PMID: 17907108.
16: Fagerberg B, Schuster H, Birketvedt GS, Tonstad S, Ohman KP, Gause-Nilsson I; SIR Study Group. Improvement of postprandial lipid handling and glucose tolerance in a non-diabetic population by the dual PPARalpha/gamma agonist, tesaglitazar. Diab Vasc Dis Res. 2007 Sep;4(3):174-80. PubMed PMID: 17907107.
17: Bailey CJ. Learning from tesaglitazar. Diab Vasc Dis Res. 2007 Sep;4(3):161-2. PubMed PMID: 17907105.
18: Tonstad S, Retterstøl K, Ose L, Ohman KP, Lindberg MB, Svensson M. The dual peroxisome proliferator-activated receptor alpha/gamma agonist tesaglitazar further improves the lipid profile in dyslipidemic subjects treated with atorvastatin. Metabolism. 2007 Sep;56(9):1285-92. PubMed PMID: 17697874.
19: Schuster H, Fagerberg B, Edwards S, Halmos T, Lopatynski J, Stender S, Birketvedt GS, Tonstad S, Gause-Nilsson I, Halldórsdóttir S, Ohman KP; SIR Investigators. Tesaglitazar, a dual peroxisome proliferator-activated receptor alpha/gamma agonist, improves apolipoprotein levels in non-diabetic subjects with insulin resistance. Atherosclerosis. 2008 Mar;197(1):355-62. Epub 2007 Jul 13. PubMed PMID: 17631296.
20: Cha DR, Zhang X, Zhang Y, Wu J, Su D, Han JY, Fang X, Yu B, Breyer MD, Guan Y. Peroxisome proliferator activated receptor alpha/gamma dual agonist tesaglitazar attenuates diabetic nephropathy in db/db mice. Diabetes. 2007 Aug;56(8):2036-45. Epub 2007 May 29. PubMed PMID: 17536062.

Explore Compound Types